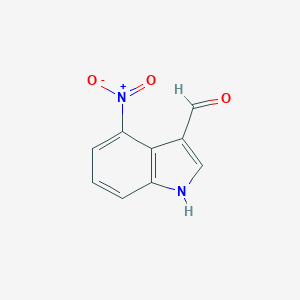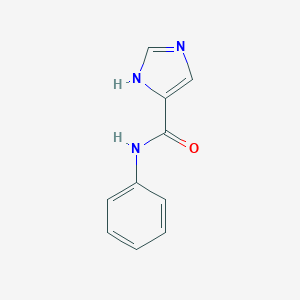
Imidazole-4-carboxanilide
Descripción general
Descripción
Synthesis Analysis
- One-Pot Synthesis: Imidazole-4-carboxylates, closely related to Imidazole-4-carboxanilide, can be synthesized through a microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl azomethine ylides, as reported by Preti et al. (2010). This process allows for the modulation of substituents and yields 2-unsubstituted imidazoles when using paraformaldehyde (Preti et al., 2010).
Molecular Structure Analysis
- Versatile Architecture: The imidazo[1,5-a]pyridine skeleton, which is structurally similar to Imidazole-4-carboxanilide, provides a versatile platform for generating stable N-heterocyclic carbenes, as explored by Alcarazo et al. (2005). This characteristic allows for diverse applications in synthesis and organic reactions (Alcarazo et al., 2005).
Chemical Reactions and Properties
- Reactivity with Aldehydes: Imidazole-4-carboxamide, a related compound, reacts with aromatic aldehydes to form Schiff bases, which can be cyclized to imidazo[1,5-a]quinazoline-3-carboxamides, as demonstrated by Hannah and Stevens (2003). This reaction indicates the reactive nature of the imidazole ring in the presence of aldehydes (Hannah & Stevens, 2003).
Physical Properties Analysis
- Synthesis of Double-13C-labeled Derivatives: Double-13C-labeled imidazole-4-carboxamide, a derivative of Imidazole-4-carboxanilide, provides insights into the physical properties of these compounds. These labeled derivatives were synthesized from stable isotope-labeled sodium cyanide and triethyl orthoformate, as reported by Ouchi et al. (2018). This method is significant for understanding the physical behavior of these molecules (Ouchi et al., 2018).
Chemical Properties Analysis
- Isocyanide-Isocyanide Cross-Cycloaddition: Wang et al. (2016) explored the formation of trisubstituted imidazoles, a class to which Imidazole-4-carboxanilide belongs, via an isocyanide-isocyanide [3+2] cross-cycloaddition. This reaction showcases the chemical reactivity and the potential for forming complex structures, emphasizing the chemical versatility of imidazole derivatives (Wang et al., 2016).
Aplicaciones Científicas De Investigación
Medicinal Chemistry : Imidazole compounds, including imidazole-4-carboxanilide, exhibit broad bioactivities due to their ability to bind with enzymes and receptors in biological systems. They are used in treating diseases and developing diagnostic agents and pathologic probes (Zhang et al., 2014).
Antihypertensive Agents : Certain imidazole-5-carboxylic acids, related to imidazole-4-carboxanilide, show strong binding affinity to the angiotensin II receptor, indicating potential as antihypertensive agents (Yanagisawa et al., 1996).
Pharmaceutical Synthesis : The van Leusen reaction, which involves tosylmethylisocyanides, is a significant strategy for synthesizing imidazole-based medicinal molecules, including imidazole-4-carboxanilide derivatives (Zheng et al., 2020).
Antiparasitic Activity : 4-Amino-5-imidazolecarboxamide, a close relative of imidazole-4-carboxanilide, has been found to inhibit the growth of certain parasites, offering insights into potential applications in antiparasitic drugs (Kidder & Nolan, 1981).
Inhibitors of Adenosine Deaminase : Imidazole-4-carboxamide derivatives, closely related to imidazole-4-carboxanilide, show promise as inhibitors of adenosine deaminase, which has implications in treating diseases related to immune system dysfunction (Expert Opinion on Therapeutic Patents, 2004).
Lck Inhibitors in Cancer Treatment : The construction of the imidazo[1,5-a]quinoxalin-4-one ring system, related to imidazole-4-carboxanilide, is crucial for synthesizing compounds like BMS-238497, which are potent Lck inhibitors and may play a role in cancer treatment (Chen et al., 2004).
Plant Growth Research : Imidazole structures, including imidazole-4-carboxanilide, are used in physiological research for insights into the regulation of terpenoid metabolism, affecting plant growth and development (Grossmann, 1990).
Broad Spectrum Biological Activities : Imidazole-based compounds, including imidazole-4-carboxanilide derivatives, exhibit a wide range of biological activities and are used in various therapeutic applications, such as antifungal, antibacterial, and anti-inflammatory treatments (Luca, 2006).
Imidazole in Clinical Trials : Various imidazole-containing compounds, including imidazole-4-carboxanilide, have been explored in clinical trials for treating diseases, showcasing the versatility of the imidazole scaffold in medicinal chemistry (Alghamdi et al., 2021).
Transition Metal Complexes : Imidazoles, including imidazole-4-carboxanilide, are used to create complexes with transition metals, which are vital in catalysis and bioinorganic chemistry (Wu & Tamm, 2014).
Microwave-Assisted Synthesis : Microwave-assisted methods have been developed for synthesizing imidazole-4-carboxylates, indicating advancements in the efficient synthesis of these compounds (Preti et al., 2010).
Antihypertensive Effects : Certain imidazole derivatives, related to imidazole-4-carboxanilide, have been found to be effective in treating hypertension when administered orally (Carini et al., 1991).
Anticancer and Antimetastasis Agent : L651582, a carboxyamide-amino-imidazole compound, demonstrates promise as an anticancer and antimetastasis agent (Kohn & Liotta, 1990).
Thromboxane Synthetase Inhibition : N (7-carboxyheptyl) imidazole, related to imidazole-4-carboxanilide, shows potential as a thromboxane synthetase inhibitor, affecting bleeding time and platelet function (Butler et al., 1982).
Antileukemic Agent Synthesis : The synthesis of 5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide provides insights into the development of antileukemic agents (Shealy et al., 1968).
Memory and Cognitive Effects : Imidazole-4(5)-carboxylic acid derivatives have been studied for their effects on memory and cognition, revealing potential therapeutic applications in neurology (Shabanov et al., 1988).
Complex Arylated Imidazole Synthesis : A comprehensive approach for the synthesis of complex arylated imidazoles, including imidazole-4-carboxanilide derivatives, has been developed, highlighting advancements in synthetic methods (Joo et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(9-6-11-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPSKNLBXKFNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310087 | |
| Record name | Imidazole-4-carboxanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazole-4-carboxanilide | |
CAS RN |
13189-13-4 | |
| Record name | Imidazole-4-carboxanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole-4-carboxanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



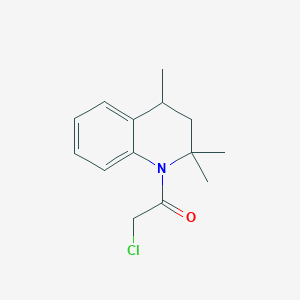
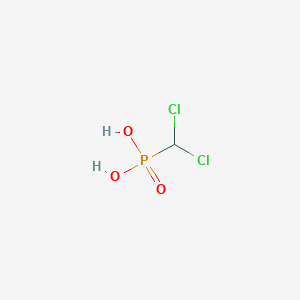



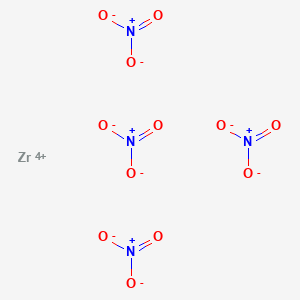
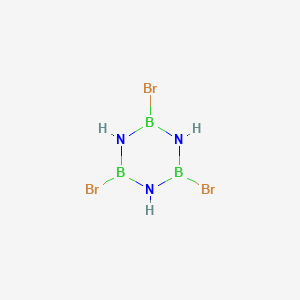



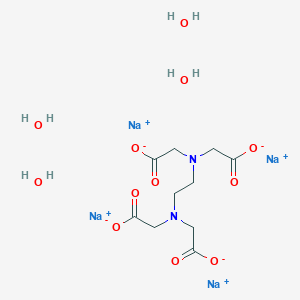
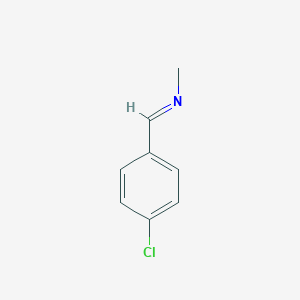
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
